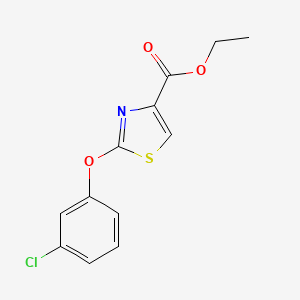
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trichloromethyl)-trifluoromethoxy-benzene, also known as 4-TCMTB, is an organic compound that has a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 80°C and a melting point of -50°C. 4-TCMTB is a chlorinated aromatic compound that is commonly used as an intermediate in the synthesis of organic compounds. It has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
科学研究应用
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs, including anticonvulsants, antiinflammatory agents, and analgesics. It has also been used as a reagent in the synthesis of various biochemicals, such as hormones and enzymes. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been used in the synthesis of various compounds used in physiology research, such as neurotransmitters and hormones.
作用机制
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% is a chlorinated aromatic compound that is known to act as an agonist of certain receptors in the body. It has been shown to interact with muscarinic receptors, which are receptors found in the central and peripheral nervous systems. 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has also been shown to interact with nicotinic receptors, which are receptors found in the autonomic nervous system.
Biochemical and Physiological Effects
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to increase the activity of certain hormones, such as epinephrine and norepinephrine. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is a relatively stable compound and is not easily degraded. A limitation is that it is volatile and can easily evaporate, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for the use of 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% in scientific research. One potential direction is to explore its use as a therapeutic agent for the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to explore its use in the synthesis of new drugs and biochemicals. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% could be used to explore the effects of certain hormones and neurotransmitters on the body. Finally, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% could be used to explore the effects of certain environmental toxins on the body.
合成方法
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% can be synthesized through a variety of methods. One method involves the reaction of trichloromethyl triflate with 4-chlorobenzonitrile. This reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%. Another method involves the reaction of trifluoromethanesulfonic acid and 4-chlorobenzonitrile. This reaction is also carried out in the presence of a base and the resulting product is 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%.
属性
IUPAC Name |
1-(trichloromethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNKRRMXEHALMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)

![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)
![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)




